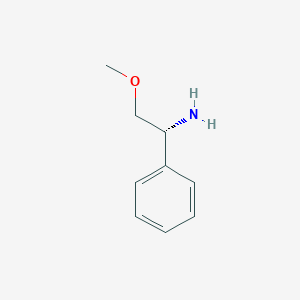

Boc-(R)-3-Amino-3-phenylpropanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-(R)-3-Amino-3-phenylpropanal is a compound that falls within the category of N-Boc-protected amino acids. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the nitrogen atom of an amino acid, which serves to protect the amino group during chemical synthesis. While the provided papers do not directly discuss Boc-(R)-3-Amino-3-phenylpropanal, they do provide insights into the synthesis and properties of similar Boc-protected amino acids, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality. In the case of N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines, the synthesis starts from (2S,3S)-3-hydroxyproline to obtain optically pure material . Similarly, (R)-Boc-2-methylproline is synthesized from alanine benzyl ester hydrochloride with excellent stereochemical control, indicating that the synthesis of Boc-protected amino acids can be highly stereoselective and efficient . These methods suggest that Boc-(R)-3-Amino-3-phenylpropanal could also be synthesized with high optical purity and stereochemical control, potentially starting from a suitable chiral precursor.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, non-polar protecting group that can influence the overall conformation and reactivity of the molecule. The stereochemistry of the amino acid is crucial, as it can affect the molecule's properties and its behavior in chemical reactions. The papers provided do not offer specific details on the molecular structure of Boc-(R)-3-Amino-3-phenylpropanal, but the principles of stereochemistry and protection are applicable.

Chemical Reactions Analysis

Boc-protected amino acids are used in peptide synthesis and can undergo a variety of chemical reactions. The Boc group can be removed under acidic conditions, allowing the amino group to participate in the formation of peptide bonds. The papers do not detail the chemical reactions of Boc-(R)-3-Amino-3-phenylpropanal, but it can be inferred that it would behave similarly to other Boc-protected amino acids in reactions such as deprotection and coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective group and the amino acid's side chain. The Boc group increases the molecular weight and volume, affecting solubility and reactivity. The presence of a phenyl group in Boc-(R)-3-Amino-3-phenylpropanal would likely contribute to hydrophobic interactions and could affect the compound's solubility in organic solvents. The optically pure nature of the compound would also be important in determining its physical properties, such as melting point and optical rotation .

科学的研究の応用

Electrochemical Behavior and Synthesis

Boc-(R)-3-Amino-3-phenylpropanal, a derivative of L-phenylalanine, has been synthesized and studied for its electrochemical behavior. The compound was found to enhance electron transfer processes when used in a nano-Au/N-Boc-APT self-assembled monolayer on a gold electrode. This research provides insight into its potential applications in electrochemistry and nanotechnology (Sun Ru et al., 2004).

Antimycobacterial Activity

Another significant application of a Boc-protected derivative is in the field of antimycobacterial drug development. Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide, derived from Boc-phenylalanine, has shown promising results as a lead compound for antimycobacterial drugs. The R-enantiomer exhibits activity against various mycobacterial strains, highlighting its potential therapeutic value (Lea Mann et al., 2021).

Synthesis of Novel Probes

The synthesis of optically pure N-Boc-protected 3-fluoroprolines, starting from a compound similar to Boc-(R)-3-Amino-3-phenylpropanal, has been reported. These novel probes are valuable in studying the cis/trans isomerization of amino acyl-proline peptide bonds, contributing to the understanding of protein folding and structure (Luc Demange et al., 2001).

Safety And Hazards

While specific safety data for “Boc-®-3-Amino-3-phenylpropanal” is not available, general safety measures for handling Boc-protected amines include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

将来の方向性

The future directions in the study and use of “Boc-®-3-Amino-3-phenylpropanal” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, the development of more efficient and environmentally friendly methods for the synthesis of Boc-protected amines is a potential area of future research . Additionally, the study of the interaction between carrier and subcarrier multipath errors could lead to improved multipath performance with small noise performance loss .

特性

IUPAC Name |

tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDZZHEWGTEU-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-Amino-3-phenylpropanal | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)